4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER
Description
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER is a heterocyclic compound that features both pyrazole and quinoline moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C16H17N3O/c1-10-8-16(19-12(3)7-11(2)18-19)14-9-13(20-4)5-6-15(14)17-10/h5-9H,1-4H3 |
InChI Key |
AIERMXHUNVFKSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC3=C2C=C(C=C3)OC)C)C |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with 6-methoxy-2-methylquinoline can be catalyzed by acids or bases to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings. .
Scientific Research Applications
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. .
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar compounds to 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER include other pyrazole and quinoline derivatives. Some examples are:
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
6-methoxy-2-methylquinoline: A quinoline derivative that shares structural similarities and pharmacological properties.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings, known for their diverse biological activities
These compounds share structural features but differ in their specific interactions and activities, highlighting the uniqueness of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-6-QUINOLYL METHYL ETHER in its applications and effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
